Acute Toxicity Profile Differentiator: Nitro (CAS 63886-84-0) vs. Amino (CAS 60676-83-7) Analog Safety Requirements
The acute oral toxicity of the reduced analog 4‑amino‑3,5‑dichloro‑N‑cyclopropylbenzamide (CAS 60676‑83‑7) has been reported with LD50 values of 170 mg/kg in rats and 195 mg/kg in mice . In contrast, no quantitative acute toxicity data are available in the primary literature for the nitro compound (CAS 63886‑84‑0). The presence of the nitro group may alter the toxicity profile through bioreductive activation to reactive intermediates (e.g., nitroso or hydroxylamine species), but this remains experimentally uncharacterized. This data gap is a critical differentiator for procurement because it necessitates distinct safety handling protocols and risk assessments for the two compounds.
| Evidence Dimension | Acute oral toxicity (LD50, rodent model) |
|---|---|
| Target Compound Data | No quantitative acute toxicity data found in primary literature for CAS 63886‑84‑0 |
| Comparator Or Baseline | 4‑Amino‑3,5‑dichloro‑N‑cyclopropylbenzamide (CAS 60676‑83‑7): rat oral LD50 = 170 mg/kg; mouse oral LD50 = 195 mg/kg |
| Quantified Difference | Not determinable due to absence of data for target compound; qualitative difference inferred from functional group chemistry |
| Conditions | Acute oral toxicity testing in Sprague‑Dawley rats and Swiss mice (standard OECD‑type protocol) |
Why This Matters
For procurement decisions involving in vivo studies, the known high acute toxicity of the amino analog demands stringent safety measures; the nitro compound’s uncharacterized toxicity profile requires conservative handling until data are generated, directly impacting institutional review board (IACUC) protocol design and laboratory safety planning.
